N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA belongs to the class of benzamides and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down dopamine and other neurotransmitters. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has also been shown to enhance the activity of GABA, an inhibitory neurotransmitter that helps regulate neuronal activity.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has also been shown to reduce seizures in animal models of epilepsy. Additionally, N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has some limitations for lab experiments. It has a relatively short half-life, which means that it may not be suitable for long-term studies. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide is also relatively expensive compared to other compounds that exhibit similar biological activities.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide. One area of research is the development of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide analogs with improved pharmacological properties. Another area of research is the investigation of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide as a potential therapeutic agent for other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide and to identify its molecular targets in the brain.
Synthesemethoden
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide involves the condensation of 4-nitrobenzoic acid with 4-(4-methyl-1-piperazinyl)aniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through recrystallization or column chromatography. The yield of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide synthesis can range from 40% to 70%.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)16-8-4-15(5-9-16)19-18(23)14-2-6-17(7-3-14)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGDMIYNUPAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.